Pancreastatin-52 - 111364-77-3

Pancreastatin-52

Catalog Number: EVT-1175691
CAS Number: 111364-77-3
Molecular Formula: C228H360N68O89S
Molecular Weight: 5510 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pancreastatin-52 is primarily isolated from the pancreas of various species, including humans and pigs. It is generated through the proteolytic cleavage of chromogranin A, which is a protein found in secretory granules of neuroendocrine cells. The specific amino acid sequence for pancreastatin-52 includes positions 250 to 301 of chromogranin A, highlighting its origin within this larger protein structure .

Classification

Pancreastatin-52 is classified as a neuropeptide and belongs to the family of regulatory peptides known as chromogranins. It exhibits properties typical of peptide hormones and neurotransmitters, influencing metabolic pathways and signaling mechanisms within the body .

Synthesis Analysis

Methods

The synthesis of pancreastatin-52 can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for high purity and yields of the target peptide.

Technical Details

  1. Solid-Phase Synthesis: The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where amino acids are added one by one to create the desired sequence.
  2. Purification: After synthesis, the crude product is purified using high-performance liquid chromatography (HPLC) to achieve at least 95% homogeneity.
  3. Verification: The authenticity and purity of synthesized pancreastatin-52 are confirmed through mass spectrometry and analytical HPLC techniques .
Molecular Structure Analysis

Structure

The molecular structure of pancreastatin-52 consists of a linear chain of 52 amino acids with a specific sequence that dictates its biological activity. The C-terminal end typically features an amide group, which is crucial for its stability and function.

Data

  • Molecular Weight: Approximately 6,000 Da
  • Amino Acid Composition: Includes residues such as glycine, serine, and proline, contributing to its functional properties .
Chemical Reactions Analysis

Reactions

Pancreastatin-52 can undergo various biochemical reactions that affect its activity:

  1. Binding Interactions: It binds to specific receptors on target cells, influencing insulin secretion and glucose metabolism.
  2. Degradation: The peptide can be metabolized by enzymes such as neprilysin, which cleaves it into smaller fragments that may have different biological activities.

Technical Details

The interactions between pancreastatin-52 and its receptors are typically studied using ligand-binding assays and cellular models to assess its effects on insulin release and other metabolic parameters .

Mechanism of Action

Process

Pancreastatin-52 primarily functions by inhibiting insulin secretion from pancreatic beta cells. This action is mediated through:

  1. Receptor Binding: The peptide binds to specific receptors on pancreatic cells, triggering intracellular signaling pathways.
  2. Signal Transduction: This results in decreased cAMP levels, leading to reduced insulin release.

Data

Studies have shown that pancreastatin-52 can significantly alter glucose homeostasis by modulating insulin levels in response to various stimuli .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in water and physiological buffers at physiological pH.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but susceptible to enzymatic degradation.
  • pKa Values: Relevant for understanding its ionization state at different pH levels.

Relevant data indicate that pancreastatin-52 retains biological activity across a range of pH levels typical in human physiology .

Applications

Scientific Uses

Pancreastatin-52 has several important applications in scientific research:

  1. Diabetes Research: Its role in inhibiting insulin secretion makes it a target for studies related to diabetes management.
  2. Metabolic Disorders: Investigated for potential therapeutic applications in conditions characterized by dysregulated glucose metabolism.
  3. Biomarker Studies: Used as a biomarker for certain endocrine tumors due to its elevated levels in pathological conditions .
Biochemical Characterization of Pancreastatin-52

Molecular Structure and Isoforms

Amino Acid Sequence and Post-Translational Modifications

Pancreastatin-52 is a 52-amino acid peptide derived from the precursor protein Chromogranin A (human Chromogranin A residues 250–301). Its primary sequence is Gly-Glu-Ser-Arg-Ser-Glu-Ala-Leu-Ala-Val-Asp-Gly-Ala-Gly-Lys-Pro-Gly-Ala-Glu-Glu-Ala-Gln-Asp-Pro-Glu-Gly-Lys-Gly-Glu-Gln-Glu-His-Ser-Gln-Gln-Lys-Glu-Glu-Glu-Glu-Glu-Met-Ala-Val-Val-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH₂ (1-letter code: GESRSEALAVDGAGKPGAEEAQDPEGKGEQEHSQQKEEEEEMAVVPQGLFRG-NH₂) [3] [6]. The peptide features a C-terminal amidation (-Gly-NH₂), a critical post-translational modification that enhances its biological activity by stabilizing the peptide and facilitating receptor interactions [6].

The C-terminal domain (residues 33–52: PEGKGEQEHSQQKEEEEEMAVVPQGLFRG-NH₂) is the most conserved region across species (human, porcine, bovine) and houses the bioactive core responsible for metabolic functions [4] [6]. Predicted structural analyses (e.g., AlphaFold) indicate that Pancreastatin-52 resides in an unstructured loop within Chromogranin A, increasing its accessibility for proteolytic cleavage [6]. Post-translational modifications include:

  • Phosphorylation: At serine residues (e.g., Ser³⁰⁷ in bovine Chromogranin A; not conserved in humans) [6].
  • O-glycosylation: At serine or threonine residues (e.g., Thr²³³ in humans) near cleavage sites, which may influence proteolytic processing [6].

Table 1: Sequence and Functional Domains of Human Pancreastatin-52

RegionResiduesSequenceFunction
N-terminal1–32GESRSEALAVDGAGKPGAEEAQDPEGKStructural stability
C-terminal (Core)33–52GEQEHSQQKEEEEEMAVVPQGLFRG-NH₂Bioactivity (glycogenolysis)
Amidation siteC-terminalGly⁵²-NH₂Receptor binding enhancement

Proteolytic Processing from Chromogranin A

Pancreastatin-52 is generated through tissue-specific proteolytic cleavage of Chromogranin A, a 439-amino acid protein. Key proteases involved include:

  • Prohormone convertases 1/2 (PC1/2): Cleave Chromogranin A at dibasic residues (e.g., Lys²⁴⁹-Arg²⁵⁰ in humans) to liberate Pancreastatin-52 [1] [6].
  • Extracellular proteases: Kallikrein and plasmin further process Chromogranin A post-secretion, yielding shorter active fragments (e.g., Pancreastatin-48, residues 254–301) [6] [8].

Processing efficiency depends on environmental factors:

  • pH: Optimal cleavage occurs at acidic pH (4.5–4.8) in secretory vesicles [6].
  • Calcium concentration: Peak activity at 0.1–1 mM Ca²⁺ [6].Table 2: Proteolytic Enzymes in Pancreastatin-52 Biogenesis
EnzymeCleavage Site in Chromogranin ATissue Specificity
Prohormone convertaseLys²⁴⁹-Arg²⁵⁰ (human)Neuroendocrine cells
Cathepsin LMultiple dibasic sitesAdrenal medulla
PlasminArg³⁰¹↓Phe³⁰² (C-terminus)Extracellular fluid

Tissue-specific processing generates molecular heterogeneity:

  • Adrenal medulla: Releases full-length Pancreastatin-52 (≈7 kDa) [7].
  • Pancreatic β-cells: Produces shorter variants (e.g., Pancreastatin-29, residues 24–52) [4].

Table 3: Factors Influencing Tissue-Specific Processing

TissueDominant FormpH[Ca²⁺]Modifications
Pancreatic isletsPancreastatin-29BasicVariablePhosphorylation
Adrenal medullaPancreastatin-52Acidic0.1–1 mMO-glycosylation
Ileum15-kDa fragmentBasicLowDephosphorylation

Stability and Degradation Pathways

Enzymatic Cleavage in Human Tissues

Pancreastatin-52 undergoes rapid degradation by metal-dependent endopeptidases in human tissues:

  • Kidney: Extracts degrade Pancreastatin-52 within 30 minutes via enzymes inhibited by EDTA, 1,10-phenanthroline (chelators), and phosphoramidon (endopeptidase inhibitor). Larger forms (≈15 kDa) remain stable for >90 minutes [8].
  • Degradation mechanism: Cleavage occurs at internal sites (e.g., Gln²⁶-Ser²⁷, Glu¹⁴-Ala¹⁵), yielding inactive fragments [8]. Cu²⁺ potently inhibits degradation, suggesting metalloprotease involvement [8].

Table 4: Degradation Kinetics of Pancreastatin Forms in Human Kidney Extract

Pancreastatin FormDegradation TimeInhibitorsActivators
Pancreastatin-52<30 minutesEDTA, 1,10-phenanthroline, Cu²⁺None
15-kDa fragment>90 minutesResistant to inhibitorsNone

Half-Life and Circulating Forms

In human plasma, Pancreastatin-52 exhibits a short half-life due to enzymatic degradation but coexists with stable isoforms:

  • Circulating forms:
  • Intact Pancreastatin-52 (≈7 kDa): 20–80 pg/mL (4–20 pM) in healthy humans [2] [7].
  • N-terminally extended forms: Pancreastatin-186 (residues 116–301, ≈15–21 kDa) and Pancreastatin-92 (residues 210–301) detected via gel filtration and HPLC [7].
  • Stability: Larger forms resist degradation, prolonging their half-life. All forms retain the bioactive C-terminus and inhibit pancreatic exocrine secretion equivalently [7].

Table 5: Circulating Molecular Forms of Pancreastatin in Human Plasma

FormSize (kDa)Detection MethodConcentration (Healthy Humans)
Pancreastatin-52≈7HPLC, RIA20–80 pg/mL
Pancreastatin-18615–21Gel filtrationVariable
Pancreastatin-48≈5Mass spectrometryNot quantified

Plasma levels rise in pathophysiological states:

  • Type 2 diabetes: Elevated due to increased β-cell secretion [1] [2].
  • Neuroendocrine tumors: Pancreastatin-52 is a superior biomarker to Chromogranin A, with 64% sensitivity and 100% specificity [1] [7].

Properties

CAS Number

111364-77-3

Product Name

Pancreastatin-52

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C228H360N68O89S

Molecular Weight

5510 g/mol

InChI

InChI=1S/C228H360N68O89S/c1-105(2)86-141(213(372)284-143(88-116-32-19-18-20-33-116)214(373)266-119(37-27-80-243-227(238)239)190(349)251-100-179(340)341)263-164(311)99-248-191(350)122(42-59-153(233)300)281-221(380)152-41-31-84-296(152)226(385)182(109(9)10)293-223(382)181(108(7)8)292-187(346)114(15)257-196(355)139(76-85-386-17)280-209(368)137(57-74-175(332)333)276-208(367)136(56-73-174(330)331)275-207(366)135(55-72-173(328)329)274-206(365)134(54-71-172(326)327)273-205(364)133(53-70-171(324)325)272-197(356)120(35-22-25-78-230)267-201(360)127(44-61-155(235)302)270-203(362)129(46-63-157(237)304)278-218(377)149(103-299)290-215(374)144(89-117-93-242-104-252-117)285-210(369)138(58-75-176(334)335)277-202(361)128(45-62-156(236)303)269-199(358)125(49-66-167(316)317)261-162(309)98-246-189(348)118(34-21-24-77-229)260-161(308)97-247-192(351)123(47-64-165(312)313)282-220(379)151-40-30-83-295(151)225(384)146(91-178(338)339)287-211(370)126(43-60-154(234)301)264-185(344)112(13)255-194(353)130(50-67-168(318)319)271-204(363)132(52-69-170(322)323)265-184(343)111(12)254-160(307)95-250-219(378)150-39-29-82-294(150)224(383)140(36-23-26-79-231)262-163(310)96-245-183(342)110(11)253-159(306)94-249-193(352)145(90-177(336)337)286-222(381)180(107(5)6)291-188(347)115(16)258-212(371)142(87-106(3)4)283-186(345)113(14)256-195(354)131(51-68-169(320)321)279-217(376)148(102-298)288-198(357)121(38-28-81-244-228(240)241)268-216(375)147(101-297)289-200(359)124(48-65-166(314)315)259-158(305)92-232/h18-20,32-33,93,104-115,118-152,180-182,297-299H,21-31,34-92,94-103,229-232H2,1-17H3,(H2,233,300)(H2,234,301)(H2,235,302)(H2,236,303)(H2,237,304)(H,242,252)(H,245,342)(H,246,348)(H,247,351)(H,248,350)(H,249,352)(H,250,378)(H,251,349)(H,253,306)(H,254,307)(H,255,353)(H,256,354)(H,257,355)(H,258,371)(H,259,305)(H,260,308)(H,261,309)(H,262,310)(H,263,311)(H,264,344)(H,265,343)(H,266,373)(H,267,360)(H,268,375)(H,269,358)(H,270,362)(H,271,363)(H,272,356)(H,273,364)(H,274,365)(H,275,366)(H,276,367)(H,277,361)(H,278,377)(H,279,376)(H,280,368)(H,281,380)(H,282,379)(H,283,345)(H,284,372)(H,285,369)(H,286,381)(H,287,370)(H,288,357)(H,289,359)(H,290,374)(H,291,347)(H,292,346)(H,293,382)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H4,238,239,243)(H4,240,241,244)/t110-,111-,112-,113-,114-,115-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,180-,181-,182-/m0/s1

InChI Key

GGMACTKSYJSEOH-RGHIJJBHSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CN

Synonyms

pancreastatin, human
pancreastatin-52

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CN

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